molecular formula C10H11N3 B1301224 4-Imidazol-1-ylmethylphenylamine CAS No. 56643-85-7

4-Imidazol-1-ylmethylphenylamine

Cat. No. B1301224
CAS RN: 56643-85-7
M. Wt: 173.21 g/mol
InChI Key: DGHAOTHIDTUSJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazoles, which “4-Imidazol-1-ylmethylphenylamine” is a derivative of, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Scientific Research Applications

Corrosion Inhibition

4-Imidazol-1-ylmethylphenylamine derivatives have been studied for their efficacy as corrosion inhibitors for metals in acidic environments. For example, imidazole derivatives have shown significant corrosion inhibition efficiency on mild steel in acidic solutions. Their structure was confirmed through spectral techniques, and their corrosion inhibition potential was assessed using weight loss and electrochemical methods. The hydroxyl-bearing imidazole derivative exhibited maximum efficiency, suggesting a mixed adsorption mechanism (Prashanth et al., 2021). Similarly, another study found that imidazole-based molecules significantly improved the corrosion inhibition of 1020 carbon steel in an acidic medium, confirming the importance of molecular structure on the inhibition efficiency (Costa et al., 2021).

Biological Activity

Imidazole derivatives are notable for their biological and pharmaceutical importance, possessing various biological activities including antimicrobial and anticancer properties. These compounds improve the pharmacokinetic characteristics of medicines, optimizing solubility and bioavailability. The synthesis and characterization of these compounds offer immense scope in medicinal chemistry (Ramanathan, 2017). Another study demonstrated that imidazole bearing chalcones could serve as inhibitors for monoamine oxidase, suggesting potential applications in treating neurological disorders (Sasidharan et al., 2018).

Material Science

In material science, imidazole derivatives have been utilized in the development of organic light-emitting devices (OLEDs). For instance, phenanthro[9,10-d]imidazole derivatives have been proposed as stable donors for deep-blue fluorophores in OLEDs, showing improved stability and device performance compared to conventional arylamines. This indicates the potential of imidazole derivatives in enhancing the durability and efficiency of OLEDs (Chen et al., 2017).

Chemosensors

Imidazole derivatives have also been employed as chemosensors for detecting various ions. For instance, a study on imidazole-based chemosensors demonstrated their reversible detection capability for cyanide and mercury ions, showcasing the versatility and potential of imidazole derivatives in environmental monitoring and safety applications (Emandi et al., 2018).

properties

IUPAC Name

4-(imidazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHAOTHIDTUSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361425
Record name 4-Imidazol-1-ylmethylphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56643-85-7
Record name 4-(1-Imidazolylmethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056643857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imidazol-1-ylmethylphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-IMIDAZOLYLMETHYL)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BTW3ZDT8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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